

Technical Guide & Safety Profile: 4-Chloro-1-ethyl-2-iodobenzene

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Compound of Interest

Compound Name: 4-Chloro-1-ethyl-2-iodobenzene

Cat. No.: B8468950

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Document Type: Technical Safety & Application Guide Subject: **4-Chloro-1-ethyl-2-iodobenzene** (CAS: 774608-40-1) Target Audience: Medicinal Chemists, Process Engineers, HSE Officers[1][2]

Executive Summary & Strategic Utility

4-Chloro-1-ethyl-2-iodobenzene is a high-value halogenated aryl building block, primarily utilized in the synthesis of pharmaceutical scaffolds such as kinase inhibitors.[1][2] Its strategic value lies in its orthogonal reactivity:

- The Iodine (C-2) position is highly labile, enabling selective metal-halogen exchange (lithiation) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.[1][2]
- The Chlorine (C-4) position remains inert during C-2 functionalization, allowing for sequential derivatization later in the synthetic pathway.[1][2]
- The Ethyl (C-1) group provides steric bulk and lipophilicity, often used to modulate the binding affinity of drug candidates in hydrophobic pockets (e.g., ATP-binding sites).[1]

Critical Handling Note: Due to the presence of the iodine atom, this compound is sensitive to light and may degrade over time if not stored under inert gas.

Chemical Identity & Physicochemical Profiling

The "Fingerprint" of the molecule.[\[1\]](#)

Parameter	Technical Specification
Chemical Name	4-Chloro-1-ethyl-2-iodobenzene
CAS Number	774608-40-1
Molecular Formula	C ₈ H ₈ ClI
Molecular Weight	266.51 g/mol
SMILES	<chem>CCc1c(I)cc(Cl)cc1</chem>
Physical State	Liquid or Low-Melting Solid (analogs are typically oils)
Solubility	Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water. [1] [2] [3] [4]
Boiling Point	Predicted ~260–280°C (based on MW and halogenation)
Reactivity Profile	Electrophile (aryl halide); Nucleophile (after lithiation). [1] [2]

Hazard Identification (GHS Classification)

The "Risk Profile" derived from structural analogs and supplier data.

Signal Word:WARNING

Hazard Class	Category	Hazard Statement	Mechanism of Action
Skin Irritation	Cat. [1] [2] [5] 2	H315: Causes skin irritation. [1] [2] [5] [6] [7]	Lipophilic alkyl-halide penetrates dermal barrier, causing defatting and inflammation. [1] [2]
Eye Irritation	Cat. 2A	H319: Causes serious eye irritation. [1] [2] [5] [6] [7]	Direct lachrymatory effect common in benzyl/aryl halides. [2]
STOT - SE	Cat. 3	H335: May cause respiratory irritation. [1] [2] [6] [7]	Mucosal irritation upon inhalation of vapors/mists. [2]

Precautionary Statements (P-Codes):

- P261: Avoid breathing mist/vapors.[\[1\]](#)[\[6\]](#)
- P280: Wear protective gloves/eye protection (Nitrile rubber recommended).
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[\[1\]](#)
Remove contact lenses.[\[7\]](#)

Safe Handling & Engineering Controls

The "Operational Protocol" for laboratory scale-up.

Storage Integrity[\[8\]](#)

- Light Sensitivity: The C-I bond is weaker than C-Cl or C-Br.[\[1\]](#)[\[2\]](#) Photolytic cleavage can release iodine radicals, turning the sample violet/brown. Protocol: Store in amber glass or aluminum-wrapped vials.
- Atmosphere: Store under Nitrogen or Argon.[\[1\]](#) While not strictly pyrophoric, the compound's purity for cross-coupling is best maintained by excluding oxygen.

- Temperature: Refrigeration (2–8°C) is recommended to minimize slow dehalogenation or disproportionation.

Engineering Controls

- Ventilation: All operations involving heating or open transfer must occur within a certified chemical fume hood.[1]
- Waste Streams: Segregate into Halogenated Organic Waste.[1] Do not mix with strong oxidizers or strong bases unless part of a controlled reaction.

Application Context: Selective Functionalization

Why this molecule matters in drug discovery.

The primary utility of **4-Chloro-1-ethyl-2-iodobenzene** is the generation of aryl boronic acids or biaryl scaffolds.[1][2] The iodine atom allows for site-selective Lithium-Halogen exchange, leaving the chlorine atom intact for subsequent steps.[1][2]

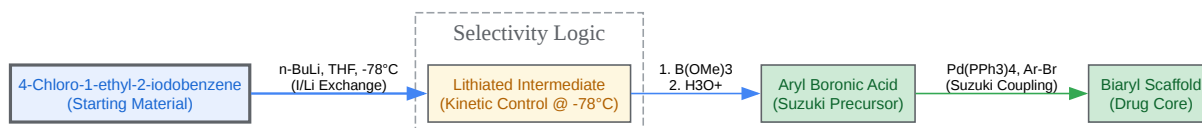
Experimental Workflow: Synthesis of Boronate Ester

Reference Protocol: Adapted from Patent US9284298B2 (Kinase Inhibitors).

- Dissolution: Dissolve **4-Chloro-1-ethyl-2-iodobenzene** (1.0 equiv) in anhydrous THF.
- Cryogenic Cooling: Cool solution to -78°C (Dry ice/Acetone bath).[1] Rationale: Low temperature prevents benzylic deprotonation at the ethyl group and suppresses "Wurtz-type" coupling.[1][2]
- Lithiation: Add n-Butyllithium (n-BuLi, 1.05 equiv) dropwise.[1] Stir for 30 mins.
 - Observation: The iodine is exchanged for lithium. The chlorine remains bonded.
- Electrophile Trapping: Add Trimethyl borate (B(OMe)₃, 2.0 equiv).
- Workup: Warm to Room Temp (RT), quench with dilute HCl.

Visualization of Reaction Pathway

The following diagram illustrates the selective activation logic:



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Caption: Selective Lithium-Halogen exchange targets the C-I bond, preserving the C-Cl bond for future diversity.

Emergency Response (The "Fail-Safe")

Scenario	Immediate Action	Rationale
Skin Contact	Wash with soap and water for 15 mins.[1][2]	Lipophilic nature requires surfactant (soap) for effective removal; water alone is insufficient.
Eye Contact	Rinse with eyewash station for 15 mins.	Prevent corneal damage from halogenated irritation.[2]
Inhalation	Move to fresh air.[1][2][6][7] Support breathing.[6][7]	Halogenated vapors can cause CNS depression or respiratory edema.[2]
Spill (Liquid)	Absorb with vermiculite or sand.[1][2]	Do not use combustible materials (sawdust) as iodinated compounds can act as weak oxidizers under stress.
Fire	Use CO ₂ , Dry Chemical, or Foam.[2]	Warning: Thermal decomposition releases toxic Hydrogen Iodide (HI) and Hydrogen Chloride (HCl) gases.

References

- Compound Identification & CAS
 - Source: BLD Pharm & PubChem. "**4-Chloro-1-ethyl-2-iodobenzene** (CAS: 774608-40-1)."[1][2]
- Synthetic Application (Lithiation/Borylation)
 - Title: "Pyrazolyl-pyrimidine derivatives as kinase inhibitors."[1][2]
 - Source: US P

- Context: Describes the use of **4-chloro-1-ethyl-2-iodobenzene** as a starting material for generating boronic esters via n-BuLi exchange.
- General Safety for Halogenated Arenes
 - Source: Sigma-Aldrich Safety Data Sheets (General Aryl Iodides).[1]
 - Context: Baseline GHS classification for skin/eye irritation in halogen

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Sources

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